(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2-hydroxynaphthaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific structural features, such as the presence of both a naphthalene ring and an oxazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
(1E)-1-[(5-hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one |
InChI |
InChI=1S/C15H11NO3/c1-9-16-13(15(18)19-9)8-12-11-5-3-2-4-10(11)6-7-14(12)17/h2-8,18H,1H3/b12-8+ |
InChI Key |
DYJHHQVXGTWGQT-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=NC(=C(O1)O)/C=C\2/C(=O)C=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC(=C(O1)O)C=C2C(=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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